Risperidone E-Oxime
Risperidone E-Oxime
Risperidone E-oxime is a potential impurity found in commercial preparations of risperidone. Risperidone is a longer-acting benzisoxazole derivative used for treating schizophrenia, and also the psychotic, affective, or behavioral symptoms associated with other disorders. This second-generation antipsychotic was designed to antagonize both D2 and 5-HT2A receptors. It has little effect on cholinergic and β-adrenergic receptors but does affect α2-adrenergic and histamine H1 receptors.
Risperidone E-oxime is a potential impurity found in commercial preparations of risperidone.
Risperidone E-oxime is a potential impurity found in commercial preparations of risperidone.
Brand Name:
Vulcanchem
CAS No.:
691007-09-7
VCID:
VC0023400
InChI:
InChI=1S/C23H28F2N4O2/c1-15-18(23(30)29-10-3-2-4-21(29)26-15)9-13-28-11-7-16(8-12-28)22(27-31)19-6-5-17(24)14-20(19)25/h5-6,14,16,31H,2-4,7-13H2,1H3
SMILES:
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F
Molecular Formula:
C23H28F2N4O2
Molecular Weight:
430.5 g/mol
Risperidone E-Oxime
CAS No.: 691007-09-7
Cat. No.: VC0023400
Molecular Formula: C23H28F2N4O2
Molecular Weight: 430.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Risperidone E-oxime is a potential impurity found in commercial preparations of risperidone. Risperidone is a longer-acting benzisoxazole derivative used for treating schizophrenia, and also the psychotic, affective, or behavioral symptoms associated with other disorders. This second-generation antipsychotic was designed to antagonize both D2 and 5-HT2A receptors. It has little effect on cholinergic and β-adrenergic receptors but does affect α2-adrenergic and histamine H1 receptors. Risperidone E-oxime is a potential impurity found in commercial preparations of risperidone. |
|---|---|
| CAS No. | 691007-09-7 |
| Molecular Formula | C23H28F2N4O2 |
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | 3-[2-[4-[C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
| Standard InChI | InChI=1S/C23H28F2N4O2/c1-15-18(23(30)29-10-3-2-4-21(29)26-15)9-13-28-11-7-16(8-12-28)22(27-31)19-6-5-17(24)14-20(19)25/h5-6,14,16,31H,2-4,7-13H2,1H3 |
| Standard InChI Key | BRCINVRBDDVLDW-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)/C(=N/O)/C4=C(C=C(C=C4)F)F |
| SMILES | CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F |
| Canonical SMILES | CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F |
| Appearance | Assay:≥98%A solid |
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